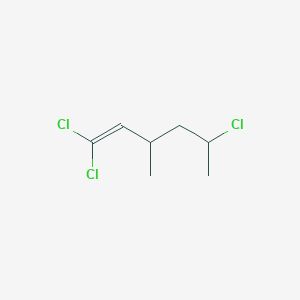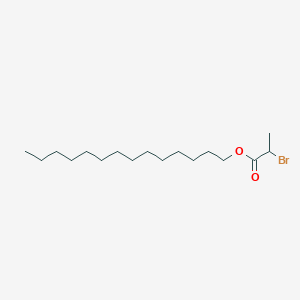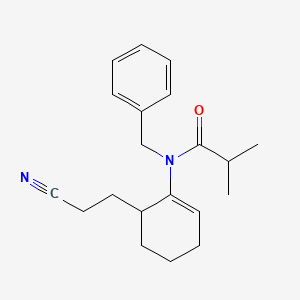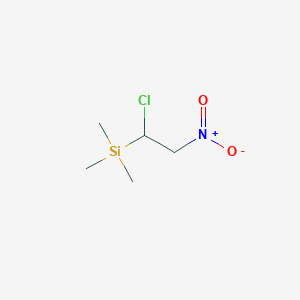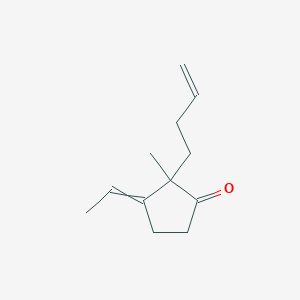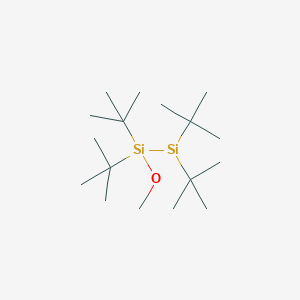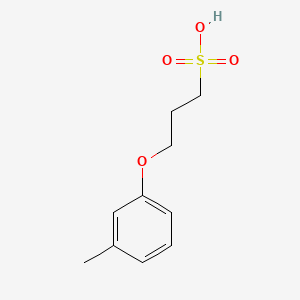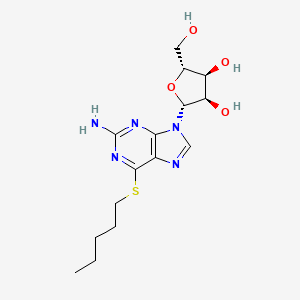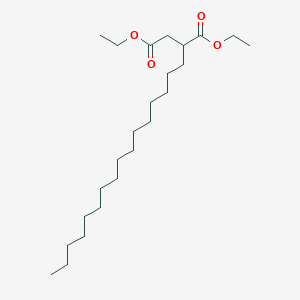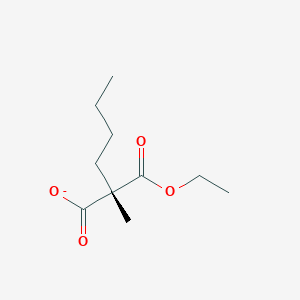
1,1-Dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1,1-Dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of chlorinating agents to introduce chlorine atoms into the molecular structure. Industrial production methods may involve large-scale chlorination reactions under controlled conditions to ensure the purity and yield of the compound .
化学反応の分析
1,1-Dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1,1-Dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1-Dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
類似化合物との比較
1,1-Dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene can be compared with other similar compounds, such as:
(E)-4,8-Dimethylnona-1,3,7-triene: This compound has a similar structure but lacks the chlorine and ethoxy groups, making it less reactive in certain chemical reactions.
2,6-Dimethyl-2,6,8-nonatriene: This compound also shares a similar backbone but differs in the position and number of substituents, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of chlorine and ethoxy groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
88223-48-7 |
|---|---|
分子式 |
C13H20Cl2O |
分子量 |
263.20 g/mol |
IUPAC名 |
1,1-dichloro-2-ethoxy-4,8-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C13H20Cl2O/c1-5-16-12(13(14)15)9-11(4)8-6-7-10(2)3/h7,9H,5-6,8H2,1-4H3 |
InChIキー |
CHKHDSSNCOBHGS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C(Cl)Cl)C=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



